![molecular formula C8H18Cl2N2 B2894497 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride CAS No. 2126160-15-2](/img/structure/B2894497.png)
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride
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Overview
Description
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of pyrrolopyridine, characterized by the presence of a methyl group and two hydrochloride ions. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-1,2,3,4-tetrahydropyridine with a suitable amine, followed by cyclization and subsequent treatment with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolopyridine derivatives.
Scientific Research Applications
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine: The base compound without the dihydrochloride salt.
Octahydro-1H-pyrrolo[2,3-c]pyridine: Lacks the methyl group.
6-methyl-1,2,3,4-tetrahydropyridine: A precursor in the synthesis of the target compound.
Uniqueness
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride is unique due to its specific structural features, including the methyl group and the dihydrochloride salt form. These features can influence its chemical reactivity, solubility, and biological activity, making it distinct from other similar compounds .
Biological Activity
6-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride (CAS No. 2126160-15-2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H18Cl2N2
- Molecular Weight : 213.15 g/mol
- InChI Key : DSHWXSKAUCXQPF-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process can include cyclization and functionalization reactions to achieve the desired heterocyclic structure.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo derivatives, including this compound. Research indicates that compounds within this class can inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study:
A study evaluated the cytotoxic effects of various pyrrolo derivatives against human cancer cell lines such as HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast). The results demonstrated that certain derivatives exhibited IC50 values ranging from 0.12 to 0.21 µM, indicating potent antiproliferative activity. Specifically, compound 10t was noted for its ability to significantly induce G2/M phase cell cycle arrest and apoptosis at concentrations as low as 0.12 µM .
Compound | IC50 (µM) | Cell Line |
---|---|---|
10t | 0.12 | HeLa |
10t | 0.15 | SGC-7901 |
10t | 0.21 | MCF-7 |
The mechanism by which these compounds exert their biological effects involves:
- Tubulin Interaction : Compounds interact with the colchicine binding site on tubulin, leading to inhibition of microtubule polymerization.
- Cell Cycle Arrest : Induction of G2/M phase arrest was confirmed through flow cytometry analyses.
- Apoptosis Induction : Increased levels of apoptotic cells were observed upon treatment with these compounds, indicating a dose-dependent relationship with cell viability.
Neuropharmacological Potential
Beyond antitumor activity, there is emerging interest in the neuropharmacological applications of pyrrolo derivatives. Preliminary investigations suggest potential benefits in modulating neurotransmitter systems, which may have implications for treating neurological disorders.
Research Findings:
Studies have indicated that certain derivatives can influence the release and uptake of neurotransmitters in vitro. However, further research is necessary to elucidate the specific pathways involved and to assess the therapeutic potential in vivo.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride, and what critical parameters influence yield?
- Methodology : Multi-step synthesis often involves cyclization of pyrrolidine precursors under controlled conditions. For example, alkylation of pyrrolo-pyridine intermediates (e.g., using methyl iodide in THF at 0°C to room temperature) followed by hydrogenation or reduction steps . Key parameters include reaction temperature, choice of base (e.g., NaH for deprotonation), and stoichiometry of methylating agents. Purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt .
Q. Which analytical techniques are recommended for confirming structural integrity and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify methyl group positioning and octahydro-pyrrolo-pyridine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₈H₁₆Cl₂N₂) and isotopic patterns .
- X-ray Crystallography : For absolute stereochemical confirmation, particularly if the compound is chiral .
- HPLC/UV-Vis : To assess purity (>95%) and detect impurities such as unreacted precursors or by-products .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodology :
- Standardized Assays : Use cell-based or enzymatic assays with consistent protocols (e.g., fixed concentrations, incubation times) to reduce variability .
- Meta-Analysis : Compare data across studies while controlling for variables like solvent choice (DMSO vs. saline) or cell line specificity .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under physiologically relevant conditions to validate potency claims .
Q. What strategies optimize reaction conditions to minimize by-products during synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify interactions affecting selectivity .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Computational Modeling : Density Functional Theory (DFT) to predict reaction pathways and transition states, guiding reagent selection (e.g., boronic acids for Suzuki couplings) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology :
- Scaffold Modification : Introduce substituents at the 6-methyl position or pyrrolo-pyridine nitrogen to probe steric/electronic effects .
- Biological Profiling : Test analogs against target panels (e.g., kinase inhibitors, GPCRs) to identify selectivity trends .
- Pharmacophore Mapping : Overlay active/inactive derivatives in 3D space to identify critical binding motifs .
Q. Data Contradiction and Validation
Q. How should researchers address conflicting solubility or stability data in the literature?
- Methodology :
- Controlled Replication : Repeat experiments under documented conditions (e.g., pH, buffer composition) to verify claims .
- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) or light exposure tests to assess degradation pathways .
- Cross-Validation : Compare results with structurally similar compounds (e.g., 7-amino-pyrrolo-pyridinone hydrochloride) to identify trends .
Q. Methodological Tables
Q. Key Challenges and Recommendations
- Stereochemical Complexity : The octahydro-pyrrolo-pyridine core may adopt multiple conformations. Use chiral chromatography or asymmetric catalysis to isolate enantiomers .
- By-Product Formation : Monitor for chlorinated by-products during dihydrochloride salt formation; adjust HCl stoichiometry .
- Data Reproducibility : Publish full synthetic protocols, including workup details (e.g., drying times for hygroscopic intermediates) .
Properties
IUPAC Name |
6-methyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-3-7-2-4-9-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHWXSKAUCXQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CCNC2C1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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